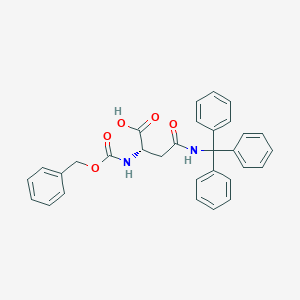

Z-Asn(trt)-OH

説明

BenchChem offers high-quality Z-Asn(trt)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Asn(trt)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-(tritylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28N2O5/c34-28(21-27(29(35)36)32-30(37)38-22-23-13-5-1-6-14-23)33-31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,32,37)(H,33,34)(H,35,36)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVBKISSJULIGI-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568889 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-N-(triphenylmethyl)-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132388-57-9 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-N-(triphenylmethyl)-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Z-Asn(trt)-OH: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of N-α-benzyloxycarbonyl-N-γ-trityl-L-asparagine, commonly abbreviated as Z-Asn(trt)-OH. This protected amino acid is a critical building block in peptide synthesis, particularly in the construction of complex peptides where side-chain protection of asparagine is essential to prevent undesirable side reactions.

Core Chemical Properties and Structure

Z-Asn(trt)-OH is a derivative of the amino acid asparagine, featuring a benzyloxycarbonyl (Z) group protecting the α-amino group and a trityl (Trt) group protecting the side-chain amide. These protecting groups are instrumental in directing the chemical reactivity of the molecule during peptide synthesis.

Structure:

Visual Representation of the Chemical Structure:

Caption: Chemical structure of Z-Asn(trt)-OH.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of Z-Asn(trt)-OH.

| Property | Value | Source |

| Molecular Weight | 508.56 g/mol | [2][4] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 184 - 193 °C | [4] |

| Optical Rotation | [α]D²⁰ = -21 ± 2º (c=1 in DMF) | [4] |

| Purity (HPLC) | ≥ 99% | [4] |

| Moisture Content | ≤ 0.5% | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and deprotection of Z-Asn(trt)-OH are crucial for its effective use in research and development.

Synthesis of Z-Asn(trt)-OH

-

N-α-protection of L-asparagine with the benzyloxycarbonyl (Z) group: This is typically achieved by reacting L-asparagine with benzyl chloroformate (Cbz-Cl) or a similar reagent under basic conditions.

-

N-γ-protection of the side-chain amide with the trityl (Trt) group: The resulting Z-Asn-OH would then be reacted with trityl chloride (Trt-Cl) in the presence of a suitable base and solvent to afford the final product, Z-Asn(trt)-OH.

A plausible, though unverified, workflow is as follows:

Caption: Plausible synthesis workflow for Z-Asn(trt)-OH.

Deprotection of the Trityl Group

The trityl group is labile to acid and is typically removed using trifluoroacetic acid (TFA). The ease of removal can be influenced by the position of the Asn(Trt) residue within a peptide sequence.

General Deprotection Protocol:

-

Resin swelling: The peptide-resin is swollen in a suitable solvent such as dichloromethane (DCM).

-

Cleavage Cocktail: A cleavage cocktail, typically containing TFA and scavengers, is added to the resin. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Incubation: The mixture is gently agitated for 1-3 hours at room temperature.

-

Peptide Precipitation: The resin is filtered, and the filtrate containing the deprotected peptide is precipitated by the addition of cold diethyl ether.

-

Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold ether, and dried. Further purification is typically performed using high-performance liquid chromatography (HPLC).

Logical Flow for Trityl Deprotection:

References

A Technical Guide to the Synthesis and Purification of Z-Asn(trt)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for N-α-Benzyloxycarbonyl-N-γ-trityl-L-asparagine (Z-Asn(trt)-OH), a critical building block in peptide synthesis. This document outlines the strategic importance of this compound, detailed experimental protocols, data presentation in structured tables, and visual workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

Z-Asn(trt)-OH, with the chemical formula C31H28N2O5 and a molecular weight of 508.56 g/mol , is a protected amino acid derivative essential for the synthesis of complex peptides. The protection of the α-amino group with a benzyloxycarbonyl (Z) group and the side-chain amide with a trityl (trt) group is a strategic choice to prevent undesirable side reactions during peptide synthesis. The bulky trityl group effectively inhibits the dehydration of the asparagine side chain to a nitrile and enhances the solubility of the amino acid derivative in organic solvents commonly used in peptide synthesis.

Synthesis of Z-Asn(trt)-OH

The synthesis of Z-Asn(trt)-OH can be approached through two primary routes, each with its own set of considerations. Below are the detailed experimental protocols for each proposed pathway.

Pathway 1: Two-Step Synthesis from L-Asparagine

This pathway involves the initial protection of the α-amino group of L-asparagine with a benzyloxycarbonyl (Z) group, followed by the tritylation of the side-chain amide.

Diagram of the Two-Step Synthesis Pathway:

Caption: Two-step synthesis of Z-Asn(trt)-OH starting from L-Asparagine.

Experimental Protocol:

Step 1: Synthesis of N-α-Benzyloxycarbonyl-L-asparagine (Z-Asn-OH)

-

Dissolution: Dissolve L-Asparagine in a suitable aqueous basic solution (e.g., 1 M sodium bicarbonate).

-

Reaction: Cool the solution in an ice bath and slowly add benzyl chloroformate (Z-Cl) dropwise while vigorously stirring. The reaction is typically performed under Schotten-Baumann conditions.

-

pH Adjustment: Maintain the pH of the reaction mixture in the alkaline range (pH 8-9) by the concurrent addition of a base.

-

Extraction: After the reaction is complete, wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate.

-

Acidification: Acidify the aqueous layer with a cold, dilute acid (e.g., 1 M HCl) to precipitate the Z-Asn-OH product.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of N-α-Benzyloxycarbonyl-N-γ-trityl-L-asparagine (Z-Asn(trt)-OH)

-

Dissolution: Dissolve Z-Asn-OH in a suitable anhydrous solvent such as dimethylformamide (DMF).

-

Reaction: Add a base (e.g., pyridine) to the solution, followed by the portion-wise addition of trityl chloride (Trt-Cl).

-

Stirring: Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Isolation: Collect the precipitate by filtration, wash with water, and dry under vacuum.

Pathway 2: Direct Tritylation of Z-Asn-OH

This pathway begins with commercially available Z-Asn-OH and introduces the trityl group onto the side-chain amide.

Diagram of the Direct Tritylation Pathway:

Caption: One-step synthesis of Z-Asn(trt)-OH from Z-Asn-OH.

Experimental Protocol:

The protocol for this pathway is identical to Step 2 of Pathway 1.

Purification of Z-Asn(trt)-OH

Purification of the crude Z-Asn(trt)-OH is crucial to remove unreacted starting materials and by-products. The two primary methods for purification are column chromatography and recrystallization.

Diagram of the Purification Workflow:

Caption: Purification workflow for Z-Asn(trt)-OH.

Purification by Silica Gel Column Chromatography

Column chromatography is a highly effective method for purifying Z-Asn(trt)-OH.

Experimental Protocol:

-

Slurry Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent (e.g., dichloromethane - DCM).

-

Column Packing: Pack a glass column with the silica gel slurry.

-

Sample Loading: Dissolve the crude Z-Asn(trt)-OH in a minimal amount of the eluent and load it onto the top of the silica gel bed.

-

Elution: Elute the column with a gradient of increasing polarity. A common eluent system is a gradient of methanol (MeOH) in dichloromethane (DCM). For instance, a gradient of 0-5% MeOH in DCM can be effective.

-

Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

-

Solvent Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified Z-Asn(trt)-OH.

Purification by Recrystallization

Recrystallization is an alternative or complementary purification method that relies on the differential solubility of the compound and impurities in a solvent system at different temperatures.

Experimental Protocol:

-

Solvent Selection: Select a suitable solvent or solvent mixture in which Z-Asn(trt)-OH is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for protected amino acids include ethanol, or mixtures like n-hexane/acetone and n-hexane/tetrahydrofuran.

-

Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

-

Cooling: Allow the solution to cool slowly to room temperature, which should induce the crystallization of the pure product. Further cooling in an ice bath can enhance the yield.

-

Isolation: Collect the crystals by filtration.

-

Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of Z-Asn(trt)-OH.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| L-Asparagine | C4H8N2O3 | 132.12 | 70-47-3 |

| Z-Asn-OH | C12H14N2O5 | 266.25 | 2304-94-1 |

| Trityl Chloride | C19H15Cl | 278.78 | 76-83-5 |

| Z-Asn(trt)-OH | C31H28N2O5 | 508.56 | 132388-57-9 |

Table 2: Summary of a Reported Synthesis and Purification of a Structurally Related Compound (Trt-Asn(Trt)-OH)

| Starting Material | Purification Method | Eluent System | Yield | Reference |

| Asn(Trt) | Silica Gel Chromatography | 0-5% MeOH in DCM | 10% |

Note: Specific yield and purity data for the synthesis of Z-Asn(trt)-OH can vary significantly based on the specific reaction conditions and the scale of the synthesis. The data in Table 2 is for a related compound and should be considered as a reference point.

Conclusion

The synthesis and purification of Z-Asn(trt)-OH are critical processes for the successful solid-phase or solution-phase synthesis of asparagine-containing peptides. The choice of synthetic route and purification method will depend on the available starting materials, the desired scale of production, and the required purity of the final product. The detailed protocols and workflows provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field of peptide chemistry and drug development. Careful execution of these methods, coupled with appropriate analytical monitoring, will ensure the successful preparation of high-purity Z-Asn(trt)-OH.

The Trityl Group in Z-Asn(Trt)-OH: A Technical Guide to Side-Chain Protection in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The incorporation of asparagine (Asn) into peptide sequences is a critical step in the synthesis of many biologically active peptides and proteins. However, it presents unique challenges, primarily due to the reactivity of its side-chain carboxamide group. The use of protected amino acid derivatives is therefore essential to ensure high yield and purity of the final product. Z-Asn(Trt)-OH is a key building block in peptide synthesis where the trityl (Trt) group plays a pivotal role in side-chain protection. This technical guide provides an in-depth analysis of the function of the trityl group, supported by experimental considerations and quantitative data.

Core Principles of the Trityl Protecting Group

The trityl (Trt) group, chemically a triphenylmethyl moiety, is a highly effective protecting group for the side-chain amide of asparagine. Its utility is derived from two fundamental properties:

-

Steric Hindrance : The three phenyl rings of the trityl group create a bulky, sterically hindered environment around the functional group it protects.[1][2] This bulkiness is the primary mechanism by which it prevents unwanted side reactions.

-

Acid Lability : The trityl group is stable under neutral and basic conditions but is readily cleaved by mild acids, such as trifluoroacetic acid (TFA).[2][3] This allows for its selective removal during the final stages of peptide synthesis without affecting other acid-labile groups that may require stronger acidic conditions. This orthogonality is crucial for complex synthetic strategies.[2]

Key Roles of the Trityl Group in Asparagine Protection

The strategic application of the trityl group on the asparagine side chain addresses two major obstacles encountered during peptide synthesis.

A significant side reaction during the activation of unprotected asparagine's carboxyl group is the dehydration of the side-chain amide to form a β-cyanoalanine residue.[4][5] This is particularly prevalent when using carbodiimide-based coupling reagents such as DCC or DIC.[6] The formation of this nitrile impurity complicates purification and reduces the yield of the target peptide.

The bulky trityl group physically shields the side-chain amide, preventing the necessary molecular arrangement for dehydration to occur during the activation and coupling steps.[6][7]

Amino acid derivatives with N-terminal protection, such as Z-Asn-OH or Fmoc-Asn-OH, often exhibit very poor solubility in common organic solvents used for peptide synthesis, like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[8] This low solubility hinders efficient and complete coupling reactions. The introduction of the large, hydrophobic trityl group to the side chain dramatically improves the solubility of the entire derivative (Z-Asn(Trt)-OH or Fmoc-Asn(Trt)-OH).[5][7][8] This enhanced solubility ensures homogeneous reaction conditions, leading to more reliable and higher-yielding coupling steps.

Quantitative Data and Performance Comparison

The decision to use a protected asparagine derivative is guided by the need to minimize side reactions and improve handling. The following table summarizes the performance differences between unprotected and Trt-protected asparagine in the context of Fmoc-based solid-phase peptide synthesis (SPPS), which shares the same side-chain challenges as Z-based synthesis.

| Parameter | Unprotected Asn (Fmoc-Asn-OH) | Trt-Protected Asn (Fmoc-Asn(Trt)-OH) | Reference |

| Side-Chain Dehydration | High risk, especially with carbodiimide reagents | Effectively prevented | [5][6] |

| Solubility in DMF/NMP | Very low | Good, comparable to other derivatives | [7][8] |

| Coupling Efficiency | Can be slow and incomplete due to poor solubility | Efficient and rapid | [4] |

| Crude Peptide Purity | Lower, due to nitrile and other impurities | Significantly higher | [6] |

Experimental Protocols

Detailed methodologies are crucial for the successful incorporation of protected asparagine residues. Below are generalized protocols for key steps in peptide synthesis using Z-Asn(Trt)-OH and its more common SPPS counterpart, Fmoc-Asn(Trt)-OH.

This protocol describes a typical coupling cycle on a solid support (e.g., Rink Amide resin) after the removal of the previous amino acid's Fmoc group.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 4. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. peptide.com [peptide.com]

The Solubility of Z-Asn(trt)-OH in Common Organic Solvents: A Technical Overview

A comprehensive review of available data indicates a significant lack of specific quantitative solubility information for Z-Asn(trt)-OH in common organic solvents. This technical guide addresses the current landscape of knowledge, highlighting the challenges in sourcing precise solubility data for this compound and offering insights into the closely related and more widely documented Fmoc-Asn(trt)-OH.

Executive Summary

For researchers, scientists, and professionals in drug development, understanding the solubility of protected amino acids is paramount for successful peptide synthesis and other applications. Z-Asn(trt)-OH (N-benzyloxycarbonyl-N'-trityl-L-asparagine) is a protected amino acid derivative used in peptide chemistry. Despite its relevance, a thorough search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., in g/L or mg/mL) for Z-Asn(trt)-OH in common organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), methanol, or dimethyl sulfoxide (DMSO).

In contrast, the analogous Fmoc-protected derivative, Fmoc-Asn(trt)-OH, is extensively referenced. Qualitative descriptions consistently note its high solubility in standard solvents used in peptide synthesis. This suggests that the trityl group on the asparagine side chain significantly enhances solubility compared to the unprotected or less bulky protected counterparts.

Solubility Data for Z-Asn(trt)-OH

As of the latest available information, no structured, quantitative data tables for the solubility of Z-Asn(trt)-OH in common organic solvents have been published in accessible scientific literature or chemical supplier documentation. The absence of this data necessitates that researchers determine solubility parameters empirically for their specific applications.

Inferred Solubility and Experimental Considerations

While direct data is unavailable, some general principles of organic chemistry can provide guidance. The large, nonpolar trityl and benzyloxycarbonyl groups would suggest that Z-Asn(trt)-OH is likely to be more soluble in nonpolar aprotic solvents. However, the presence of the carboxylic acid and amide functionalities introduces polarity, which may necessitate the use of polar aprotic solvents for effective dissolution.

Recommended Experimental Protocol for Determining Solubility:

For researchers needing to work with Z-Asn(trt)-OH, the following general protocol is recommended for determining its solubility in a solvent of interest:

-

Materials: Z-Asn(trt)-OH, analytical grade solvent of interest, a calibrated analytical balance, a volumetric flask, a magnetic stirrer, and a filtration apparatus (e.g., a syringe filter with a compatible membrane).

-

Procedure:

-

Start by adding a small, accurately weighed amount of Z-Asn(trt)-OH to a known volume of the solvent at a controlled temperature (e.g., 25 °C).

-

Stir the mixture for a set period to ensure equilibrium is reached.

-

If the solid dissolves completely, incrementally add more Z-Asn(trt)-OH until a saturated solution is achieved (i.e., solid material remains undissolved).

-

Once saturation is reached, continue stirring for an extended period (e.g., 24 hours) to ensure equilibrium.

-

Carefully filter the saturated solution to remove any undissolved solid.

-

Accurately measure the concentration of the dissolved Z-Asn(trt)-OH in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Insights from the Analogue: Fmoc-Asn(trt)-OH

The closely related compound, Fmoc-Asn(trt)-OH, is frequently described as having excellent solubility in common peptide synthesis solvents. This is a key advantage cited for its use, as it facilitates efficient coupling reactions. While not directly transferable, this information suggests that the trityl group imparts favorable solubility characteristics.

Logical Workflow for Solubility Determination

The process of assessing and utilizing a compound with unknown solubility in a research context can be visualized as a logical workflow.

Caption: Logical workflow for addressing unknown solubility of a chemical compound.

Conclusion

The current body of scientific and technical literature lacks specific, quantitative data on the solubility of Z-Asn(trt)-OH in common organic solvents. This necessitates an empirical approach for researchers and drug development professionals who intend to use this compound. While qualitative information on the highly soluble nature of the analogous Fmoc-Asn(trt)-OH provides some context, direct experimental determination remains the most reliable method for establishing precise solubility parameters for Z-Asn(trt)-OH in any given solvent system. The provided experimental outline and logical workflow offer a starting point for navigating this data gap.

The Role of Z-Asn(trt)-OH in Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of asparagine (Asn) into peptide sequences is a critical step in the synthesis of many biologically active peptides and proteins. However, the amide side chain of asparagine presents unique challenges, primarily the propensity for side reactions such as dehydration to a nitrile and aspartimide formation, especially during the activation step of peptide coupling. The use of side-chain protecting groups is a crucial strategy to mitigate these issues, and N-α-benzyloxycarbonyl-N-γ-trityl-L-asparagine (Z-Asn(trt)-OH) and its more contemporary analogue, N-α-Fmoc-N-γ-trityl-L-asparagine (Fmoc-Asn(Trt)-OH), are key reagents in addressing these challenges. This technical guide provides an in-depth overview of the mechanism of action, experimental protocols, and key considerations for the use of trityl-protected asparagine in peptide synthesis.

Core Mechanism of Action

The utility of Z-Asn(trt)-OH and its Fmoc counterpart in peptide synthesis stems from a dual-protection strategy. The N-α position is temporarily protected by either a benzyloxycarbonyl (Z) group, common in solution-phase synthesis, or a 9-fluorenylmethoxycarbonyl (Fmoc) group, the standard for solid-phase peptide synthesis (SPPS). The N-γ of the side-chain amide is protected by a bulky and acid-labile trityl (Trt) group.

Key Functions of the Trityl (Trt) Side-Chain Protection:

-

Prevention of Nitrile Formation: During the activation of the carboxyl group for peptide bond formation, particularly with carbodiimide reagents, the unprotected side-chain amide of asparagine can be dehydrated to form a β-cyanoalanine residue. The bulky trityl group sterically hinders this side reaction, ensuring the integrity of the asparagine residue.[1][2]

-

Suppression of Aspartimide Formation: The formation of a five-membered succinimide ring, known as an aspartimide, is another common side reaction. This can occur under both acidic and basic conditions and can lead to a mixture of α- and β-peptides upon ring-opening, as well as potential racemization. The Trt group on the side-chain amide effectively prevents the intramolecular cyclization that leads to aspartimide formation.[2]

-

Improved Solubility: Fmoc-Asn-OH has notoriously poor solubility in common peptide synthesis solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). The presence of the lipophilic trityl group significantly improves the solubility of the amino acid derivative, leading to more efficient and reliable coupling steps.[1][3][4]

Data Presentation: Performance and Conditions

While extensive quantitative kinetic data is sequence-dependent and not always published, the following tables summarize the performance characteristics and typical reaction parameters based on available literature.

Table 1: Comparative Performance of Asparagine Side-Chain Protecting Groups

| Protecting Group | Prevention of Dehydration (Nitrile Formation) | Suppression of Aspartimide Formation | Solubility in DMF/NMP | Deprotection Conditions & Key Issues |

| Trityl (Trt) | Excellent[1][5] | Excellent[2] | Good[3][4] | Standard TFA cleavage cocktails (e.g., 95% TFA). Cleavage can be slow for N-terminal Asn(Trt) residues, requiring extended reaction times.[5][6] |

| Monomethoxytrityl (Mmt) | Excellent | Excellent | Very Good | More acid-labile than Trt. Can be removed with dilute TFA, offering orthogonality with other acid-labile groups. |

| Xanthyl (Xan) | Excellent | Good | Moderate | Primarily used in Boc-chemistry. |

| None (Unprotected) | Poor, especially with carbodiimide activation[3] | Prone to formation under acidic/basic conditions | Very Poor[1][3] | Not applicable. |

Table 2: Typical Reaction Parameters for Fmoc-Asn(Trt)-OH in SPPS

| Parameter | Typical Value / Condition | Method of Determination | Notes |

| Coupling Efficiency | >99%[7] | Kaiser Test or UV-Vis spectrophotometry of Fmoc deprotection | Can be sequence-dependent. For difficult couplings, extended reaction times or double coupling may be necessary. |

| Standard Cleavage/Deprotection Time | 1-3 hours[8] | RP-HPLC, Mass Spectrometry | For internal Asn(Trt) residues. |

| N-Terminal Asn(Trt) Cleavage Time | 2-4 hours or longer[4][9] | RP-HPLC, Mass Spectrometry | Extended time is necessary to overcome hindered cleavage.[6] |

| Final Cleavage Yield | 70-95%[7] | Gravimetric analysis after precipitation | Highly dependent on peptide sequence and cleavage cocktail composition. |

| Crude Peptide Purity | 60-90%[7] | RP-HPLC | Highly sequence-dependent. Purification is typically required. |

Experimental Protocols

The following protocols are generalized for the use of Fmoc-Asn(Trt)-OH in automated or manual Fmoc-based solid-phase peptide synthesis.

Standard SPPS Cycle for Incorporating Fmoc-Asn(Trt)-OH

-

Resin Swelling: Swell the desired resin (e.g., Wang, Rink Amide) in DMF for at least 30 minutes in a reaction vessel.[7]

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[7]

-

-

Coupling of Fmoc-Asn(Trt)-OH:

-

In a separate vial, dissolve Fmoc-Asn(Trt)-OH (3-5 equivalents relative to resin loading) and a suitable activating agent (e.g., HBTU/HOBt or HATU, 3-5 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.[7]

-

Monitor the coupling completion using a qualitative method like the Kaiser test. If the test is positive, indicating incomplete coupling, wash the resin and repeat the coupling step.

-

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

Final Cleavage and Deprotection Protocol

This protocol is for the final cleavage of the peptide from the resin and the removal of the Trt and other acid-labile side-chain protecting groups.

-

Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.[6]

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail in a fume hood. A commonly used cocktail is "Reagent B": 95% Trifluoroacetic acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS) (v/v/v). For peptides containing other sensitive residues like Met, Cys, or Trp, a more complex cocktail such as "Reagent K" (TFA/water/phenol/thioanisole/1,2-ethanedithiol) may be required.[6][7]

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of synthesis scale).

-

Agitate the mixture at room temperature.

-

For internal Asn(Trt) residues: Agitate for 2-3 hours.

-

For N-terminal Asn(Trt) residues: Extend the agitation time to 4-6 hours. It is recommended to monitor the progress of the deprotection by analyzing small aliquots via HPLC if the reaction is still incomplete.[6]

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.

-

Combine the filtrates and precipitate the peptide by adding it to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.[6]

-

-

Drying and Analysis: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. Analyze the crude product by HPLC and mass spectrometry to confirm identity and purity.[6]

Visualizations: Structures, Mechanisms, and Workflows

The following diagrams illustrate the key chemical structures and processes involved in the use of Z-Asn(trt)-OH.

Caption: Chemical structure of Z-Asn(trt)-OH.

Caption: Prevention of nitrile formation by the Trt group.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. FMOC-Asn(Trt)-OH N-a-Fmoc-N- -trityl-L-asparagine Novabiochem 132388-59-1 [sigmaaldrich.com]

- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

Z-Asn(trt)-OH stability and recommended storage conditions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability of N-α-benzyloxycarbonyl-N-γ-trityl-L-asparagine (Z-Asn(trt)-OH) and outlines recommended storage conditions to ensure its integrity for research and pharmaceutical development. Understanding the stability profile of this critical raw material is paramount for consistent results in peptide synthesis and other applications.

Chemical Structure and Properties

Z-Asn(trt)-OH is a protected amino acid derivative commonly used in peptide synthesis. The benzyloxycarbonyl (Z) group protects the α-amino group, while the bulky trityl (trt) group protects the side-chain amide of asparagine.

Table 1: Physicochemical Properties of Z-Asn(trt)-OH

| Property | Value | Source |

| Molecular Formula | C₃₁H₂₈N₂O₅ | [1] |

| Molecular Weight | 508.56 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| CAS Number | 132388-57-9 | [1] |

Recommended Storage Conditions

To maintain the purity and stability of Z-Asn(trt)-OH, specific storage conditions are recommended. These conditions are designed to minimize degradation from environmental factors.

Table 2: Recommended Storage Conditions for Z-Asn(trt)-OH

| Condition | Recommendation | Rationale | Source |

| Temperature (Long-term) | -20°C or below | Minimizes rates of chemical degradation. | [3][4][5] |

| Temperature (Short-term) | 2-8°C or Room Temperature (≤25°C) | Acceptable for short durations, such as during transport or routine laboratory use. | [2][6][7] |

| Atmosphere | Store under inert gas (e.g., argon or nitrogen) in a tightly sealed container. | The trityl group can be susceptible to oxidation, and the compound is hygroscopic. | [4] |

| Light | Protect from light. | Exposure to light can potentially lead to photodegradation. | [3][7] |

| Moisture | Store in a desiccated environment. | The compound is hygroscopic; moisture can promote hydrolysis. | [4][7] |

Stability Profile and Degradation Pathways

The stability of Z-Asn(trt)-OH is influenced by the chemical properties of the Z and trityl protecting groups, as well as the inherent reactivity of the asparagine side chain.

Degradation Pathways

The primary degradation pathways for Z-Asn(trt)-OH are hydrolysis of the protecting groups and deamidation of the asparagine side chain.

-

Acid-Catalyzed Hydrolysis of the Trityl Group: The trityl group is highly susceptible to acidic conditions, leading to its cleavage and the formation of Z-Asn-OH and triphenylmethanol. This is a significant degradation pathway to consider, especially if the compound is exposed to acidic reagents or environments.

-

Hydrolysis of the Z-Group: While more stable than the trityl group, the benzyloxycarbonyl (Z) group can be cleaved under strong acidic conditions or by catalytic hydrogenolysis.

-

Deamidation of the Asparagine Side Chain: The amide group on the asparagine side chain can undergo hydrolysis to form a carboxylic acid. This deamidation process can proceed through a cyclic imide intermediate, particularly under neutral to alkaline conditions, leading to the formation of both aspartic acid and isoaspartic acid derivatives. The bulky trityl group on the side chain amide is expected to sterically hinder this process to some extent compared to an unprotected asparagine residue within a peptide chain.

-

Oxidative Degradation: While less common for this molecule, oxidative conditions could potentially affect the trityl group.

References

Z-Asn(trt)-OH: A Technical Guide for Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The incorporation of asparagine (Asn) residues into synthetic peptides presents a significant challenge in solid-phase peptide synthesis (SPPS). The primary obstacle is the propensity of the side-chain amide to undergo undesirable side reactions, leading to impurities that can be difficult to remove, ultimately impacting the yield and biological activity of the final peptide. The use of Nα-benzyloxycarbonyl-Nγ-trityl-L-asparagine (Z-Asn(trt)-OH) is a key strategy to mitigate these issues, particularly in solution-phase and Boc-based solid-phase peptide synthesis. This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for the effective use of Z-Asn(trt)-OH.

Core Concepts: The Challenge of Asparagine Incorporation

The two primary side reactions associated with asparagine during peptide synthesis are:

-

Dehydration: The side-chain amide of asparagine can undergo irreversible dehydration to form a β-cyanoalanine residue. This is particularly problematic during the activation of the carboxylic acid of the incoming amino acid, especially when using carbodiimide-based coupling reagents like DCC and DIC. The resulting nitrile byproduct can be challenging to separate from the desired peptide.

-

Aspartimide Formation: This base-catalyzed intramolecular cyclization occurs when the backbone nitrogen of the amino acid following an asparagine residue attacks the side-chain amide. This side reaction is prevalent during the repeated piperidine treatments used for Fmoc deprotection in Fmoc-SPPS. The resulting succinimide ring can subsequently be opened by nucleophiles, leading to a mixture of α- and β-peptides, as well as racemization.

The bulky trityl (Trt) protecting group on the side-chain amide of asparagine in Z-Asn(trt)-OH provides steric hindrance that effectively prevents both dehydration and aspartimide formation.[1][2]

Physicochemical Properties of Z-Asn(trt)-OH

A clear understanding of the physicochemical properties of Z-Asn(trt)-OH is essential for its effective use in peptide synthesis.

| Property | Value | Reference |

| Chemical Formula | C₃₁H₂₈N₂O₅ | [3] |

| Molecular Weight | 508.56 g/mol | [3] |

| CAS Number | 132388-57-9 | [3] |

| Appearance | White to off-white powder | |

| Solubility | The trityl group significantly improves the solubility of asparagine derivatives in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), compared to their unprotected counterparts.[4] |

Strategic Application of Z-Asn(trt)-OH in Peptide Synthesis

The benzyloxycarbonyl (Z) group is an α-amino protecting group that is stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc deprotection. It is typically removed by catalytic hydrogenation.[5] This makes Z-Asn(trt)-OH particularly suitable for:

-

Solution-Phase Peptide Synthesis: Where the Z-group's stability and crystallinity of the resulting protected amino acids are advantageous.

-

Boc Solid-Phase Peptide Synthesis (Boc-SPPS): The Z-group is stable to the repetitive TFA treatments used to remove the Boc group from the N-terminus.

It is important to note that the Z-group is not compatible with the standard Fmoc-SPPS strategy due to its stability under the basic conditions used for Fmoc removal.

Experimental Protocols

Solution-Phase Coupling of Z-Asn(trt)-OH

This protocol describes the coupling of Z-Asn(trt)-OH to an amino acid ester in solution.

Materials:

-

Z-Asn(trt)-OH (1 equivalent)

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1 equivalent)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA) (1 equivalent)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Neutralization of Amino Acid Ester:

-

Dissolve the amino acid ester hydrochloride in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add NMM or DIEA dropwise while stirring and continue stirring at 0°C for 15 minutes.

-

-

Activation of Z-Asn(trt)-OH:

-

In a separate flask, dissolve Z-Asn(trt)-OH and HOBt in anhydrous DCM (or a minimal amount of DMF if solubility is an issue).

-

Cool the solution to 0°C.

-

-

Coupling Reaction:

-

To the solution of Z-Asn(trt)-OH and HOBt, add a solution of DCC in anhydrous DCM.

-

Stir the mixture at 0°C for 15 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

Add the neutralized amino acid ester solution from step 1 to the activated Z-Asn(trt)-OH solution.

-

Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

-

-

Work-up and Purification:

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the DCU precipitate and wash it with DCM.

-

Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude protected peptide by silica gel column chromatography.

-

Boc-SPPS Protocol for Incorporation of Boc-Asn(Trt)-OH

While the primary focus is on Z-Asn(trt)-OH, a similar protocol using the more common Boc-Asn(Trt)-OH in Boc-SPPS is provided for context.

Materials:

-

Boc-Asn(Trt)-OH (3-4 equivalents)

-

Peptide-resin with a free N-terminal amine

-

Coupling reagent (e.g., HBTU, HATU) (2.9 equivalents)

-

DIEA (6-10 equivalents)

-

Anhydrous DMF

-

DCM

-

50% Trifluoroacetic acid (TFA) in DCM for Boc deprotection

-

10% DIEA in DCM for neutralization

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Boc Deprotection:

-

Neutralization:

-

Wash the resin with DCM.

-

Treat the resin with 10% DIEA in DCM for 2 x 2 minutes.[7]

-

Wash the resin with DCM and then DMF.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Boc-Asn(Trt)-OH and the coupling reagent in DMF.

-

Add DIEA and allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.[6]

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

Deprotection Strategies

The successful synthesis of the target peptide requires the efficient and clean removal of the protecting groups.

Z-Group Deprotection

The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation .[5]

Reagents:

-

Z-protected peptide

-

Palladium on carbon (Pd/C, 10% w/w)

-

Methanol (MeOH) or another suitable solvent

-

Hydrogen gas (H₂) or a hydrogen donor like ammonium formate

Procedure:

-

Dissolve the Z-protected peptide in MeOH.

-

Carefully add the Pd/C catalyst.

-

Stir the suspension under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with MeOH.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.

Trt-Group Deprotection

The trityl (Trt) group is acid-labile and is typically removed during the final cleavage of the peptide from the resin using a TFA-based cleavage cocktail .[8]

Common Cleavage Cocktail (Reagent K):

-

TFA (82.5%)

-

Water (5%)

-

Phenol (5%)

-

Thioanisole (5%)

-

1,2-Ethanedithiol (EDT) (2.5%)

Procedure:

-

Treat the peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.

-

Filter the resin and wash with additional TFA.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Collect the peptide pellet by centrifugation, wash with cold ether, and dry under vacuum.

Important Consideration: The deprotection of the Trt group from an N-terminal asparagine residue can be significantly slower than for internal residues.[9] In such cases, extending the cleavage time may be necessary to ensure complete removal.

Visualizing Workflows with Graphviz

Troubleshooting Asparagine Dehydration in SPPS

Caption: Troubleshooting workflow for asparagine dehydration during peptide synthesis.

General Boc-SPPS Cycle for Amino Acid Incorporation

Caption: A typical cycle in Boc-based solid-phase peptide synthesis.

Conclusion

The strategic use of Z-Asn(trt)-OH provides a robust solution to the challenges associated with asparagine incorporation in peptide synthesis. By effectively preventing side-chain dehydration and aspartimide formation, it enables the synthesis of purer peptides with higher yields. A thorough understanding of its properties, appropriate application in solution-phase or Boc-SPPS, and correct deprotection strategies are paramount for its successful implementation in the development of complex peptide-based therapeutics and research tools.

References

- 1. peptide.com [peptide.com]

- 2. nbinno.com [nbinno.com]

- 3. Z-Asn(trt)-OH | C31H28N2O5 | CID 15138256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Z vs. Fmoc Protection for Asparagine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups for trifunctional amino acids is a cornerstone of successful peptide synthesis. Asparagine (Asn), with its nucleophilic side-chain amide, presents unique challenges that necessitate careful consideration of the protective strategy. The two most historically significant and widely utilized Nα-protecting groups, the benzyloxycarbonyl (Z or Cbz) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups, offer distinct advantages and disadvantages in the context of asparagine incorporation. This in-depth technical guide provides a comprehensive comparison of Z and Fmoc protection for asparagine, focusing on their chemical properties, impact on solubility, common side reactions, and detailed experimental protocols to inform rational decision-making in peptide synthesis design.

Core Chemical Differences and Strategic Implications

The fundamental difference between the Z and Fmoc protecting groups lies in their cleavage conditions, which dictates their application in different peptide synthesis methodologies. The Z group, introduced by Bergmann and Zervas, is classically employed in solution-phase synthesis and is removed by catalytic hydrogenation.[1] In contrast, the Fmoc group is the standard for solid-phase peptide synthesis (SPPS) due to its lability to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent.[2] This orthogonality is a key consideration in the design of complex synthetic routes.[2]

Data Presentation: A Comparative Analysis

The choice between Z and Fmoc protection for asparagine can be guided by a variety of factors, from solubility and reaction efficiency to the mitigation of side reactions. The following tables summarize key quantitative and qualitative parameters for each protecting group strategy.

Table 1: Physicochemical and Solubility Properties

| Property | Z-Asn-OH | Fmoc-Asn-OH | Fmoc-Asn(Trt)-OH |

| Molecular Weight | 266.25 g/mol [3] | 354.36 g/mol | 596.67 g/mol |

| Appearance | White crystalline powder | White powder | White to off-white powder |

| Melting Point | 163-165 °C | ~175 °C | 210-220 °C |

| Solubility in DMF/NMP | Sparingly soluble | Very low solubility[4][5] | Good solubility[5][6] |

| Solubility in DCM | Low solubility | Very low solubility | Good solubility |

Table 2: Synthetic Performance and Reaction Conditions

| Parameter | Z Protection | Fmoc Protection |

| Typical Application | Solution-phase synthesis | Solid-phase peptide synthesis (SPPS) |

| Nα-Deprotection Reagent | H₂/Pd-C[7] | 20% Piperidine in DMF |

| Nα-Deprotection Byproducts | Toluene, CO₂ | Dibenzofulvene-piperidine adduct |

| Side-Chain Protection | Typically unprotected in solution-phase | Trityl (Trt) group is standard in SPPS to prevent side reactions and improve solubility.[6] |

| Side-Chain Deprotection | N/A | Trifluoroacetic acid (TFA) with scavengers[6] |

| Coupling Efficiency | Generally high in solution-phase; sequence-dependent. | >99% with standard coupling reagents for Fmoc-Asn(Trt)-OH.[6] |

| Final Cleavage Yield | N/A (cleaved at each step) | 70-95% (highly sequence-dependent)[6] |

| Crude Peptide Purity | Dependent on purification at each step | 60-90% for Fmoc-Asn(Trt)-OH (highly sequence-dependent)[6] |

Key Side Reactions and Mitigation Strategies

The primary challenge associated with the incorporation of asparagine is the dehydration of the side-chain amide to form a β-cyanoalanine residue. This side reaction is particularly prevalent during the activation of the carboxylic acid for coupling, especially when using carbodiimide-based reagents like DCC or DIC.[1][8]

Fmoc-Asparagine and the Necessity of Side-Chain Protection

When using unprotected Fmoc-Asn-OH in SPPS, the repeated exposure to coupling reagents can lead to significant nitrile formation.[8] To circumvent this, the standard practice is to use a side-chain protected derivative, most commonly Fmoc-Asn(Trt)-OH . The bulky trityl (Trt) group provides steric hindrance that effectively prevents this dehydration.[6] An additional benefit of the Trt group is a marked improvement in the solubility of the Fmoc-amino acid in common SPPS solvents like DMF and NMP.[5]

However, the Trt group is not without its own challenges. The acid-catalyzed removal of the Trt group during the final cleavage from the resin with TFA can be sluggish, particularly if the Asn(Trt) residue is at the N-terminus of the peptide.[9][10] This can result in incomplete deprotection and lead to a mixture of the desired peptide and a Trt-adduct, complicating purification.[9] Extending the cleavage time is a common strategy to address this issue.[10]

Z-Asparagine in Peptide Synthesis

In traditional solution-phase synthesis using Z-Asn-OH, the problem of side-chain dehydration is generally less pronounced than in the repetitive cycles of SPPS. This is partly because each intermediate is purified, allowing for the removal of byproducts. However, the potential for nitrile formation still exists, especially with aggressive coupling conditions. The use of coupling additives like HOBt or HOAt can help to suppress this side reaction.[1]

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and workflows discussed.

Experimental Protocols

Protocol 1: Synthesis of Z-Asn-OH

This protocol describes the Nα-protection of L-asparagine using benzyl chloroformate.

Materials:

-

L-Asparagine

-

Sodium bicarbonate (NaHCO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Acetone

-

Water

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate

Procedure:

-

Dissolve L-asparagine (1 equivalent) in a 1M solution of sodium bicarbonate in water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add benzyl chloroformate (1.1 equivalents) dropwise while vigorously stirring, maintaining the temperature below 5 °C.

-

Continue stirring at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Wash the reaction mixture with ethyl acetate to remove unreacted benzyl chloroformate.

-

Acidify the aqueous layer to pH 2 with 2M HCl while cooling in an ice bath. A white precipitate should form.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield Z-Asn-OH.

Protocol 2: Deprotection of Z-Protected Asparagine Residue

This protocol details the removal of the Z group by catalytic hydrogenation.

Materials:

-

Z-Asn-containing peptide

-

Methanol (or another suitable solvent like acetic acid)

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas source (balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Dissolve the Z-protected peptide in methanol (approx. 10-20 mL per gram of peptide).

-

Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the peptide).

-

Secure a hydrogen-filled balloon to the reaction flask or place the flask on a hydrogenation apparatus.

-

Stir the suspension vigorously at room temperature under a hydrogen atmosphere.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the filter cake with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected peptide.[7]

Protocol 3: Coupling of Fmoc-Asn(Trt)-OH in SPPS

This protocol describes a standard coupling cycle for incorporating Fmoc-Asn(Trt)-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Asn(Trt)-OH (3-5 equivalents relative to resin loading)

-

HBTU (3-5 equivalents)

-

HOBt (3-5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Pre-activation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH, HBTU, and HOBt in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin.

-

Reaction: Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: To confirm the completion of the coupling reaction, a small sample of the resin can be taken for a Kaiser test. A negative test (beads remain colorless) indicates a complete reaction.

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Protocol 4: Cleavage and Trt Deprotection of Asparagine-Containing Peptide from Resin

This protocol outlines the final cleavage of the peptide from the resin and the simultaneous removal of the Trt side-chain protecting group.

Materials:

-

Dried peptide-resin

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of starting resin).

-

Agitate the mixture at room temperature for 2-4 hours. Note: If the Asn(Trt) residue is at the N-terminus, an extended cleavage time may be necessary for complete deprotection.[9][10]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail.

-

Combine the filtrates and precipitate the peptide by adding the solution to a large volume of cold diethyl ether.

-

Pellet the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers.

-

Dry the final peptide product under vacuum.

Conclusion

The choice between Z and Fmoc protection for asparagine is fundamentally tied to the overall synthetic strategy. For modern solid-phase peptide synthesis, Fmoc-Asn(Trt)-OH is the undisputed standard, offering excellent solubility and effective prevention of side-chain dehydration, despite the potential for slow deprotection of the Trt group in certain contexts. The Z group remains a viable and valuable option for solution-phase synthesis, where its stability to a wider range of conditions and the crystalline nature of its derivatives can be advantageous. A thorough understanding of the chemical properties, potential side reactions, and optimized protocols for each protecting group is essential for researchers to successfully synthesize asparagine-containing peptides with high purity and yield.

References

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 3. peptide.com [peptide.com]

- 4. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Z-Asn(trt)-OH: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-N-γ-trityl-L-asparagine, commonly abbreviated as Z-Asn(trt)-OH. This reagent is a critical building block in peptide synthesis, offering strategic protection of the asparagine side chain to prevent undesirable side reactions and enhance the purity of the final peptide product. This document details its physicochemical properties, its role and application in solid-phase peptide synthesis (SPPS), and relevant experimental considerations.

Core Properties of Z-Asn(trt)-OH

Z-Asn(trt)-OH is a derivative of the amino acid asparagine where the α-amino group is protected by a benzyloxycarbonyl (Z) group and the side-chain amide is protected by a trityl (Trt) group. This dual protection scheme is instrumental in complex peptide synthesis strategies.

| Property | Value | Citations |

| Molecular Formula | C₃₁H₂₈N₂O₅ | [1] |

| Molecular Weight | 508.6 g/mol | [1] |

| IUPAC Name | (2S)-2-[(benzyloxy)carbonylamino]-4-oxo-4-(tritylamino)butanoic acid | |

| CAS Number | 132388-57-9 | [2] |

The Role of Protecting Groups in Peptide Synthesis

In peptide synthesis, the use of protecting groups is essential to ensure the specific and controlled formation of peptide bonds. The Z and Trityl groups in Z-Asn(trt)-OH serve distinct and crucial functions.

-

The Z (Benzyloxycarbonyl) Group: The Z group, introduced by Bergmann and Zervas, is a classic urethane-type protecting group for the α-amino function. It is stable under the basic conditions often used for the removal of other protecting groups like Fmoc, and also stable to the mildly acidic conditions used for Boc group removal, offering a degree of orthogonality in synthesis design. The Z group is typically removed under reductive conditions, most commonly through catalytic hydrogenation.

-

The Trityl (Trt) Group: The bulky trityl group provides steric protection for the side-chain amide of asparagine. This is particularly important as the asparagine side chain is prone to dehydration to form a nitrile or cyclization to form an aspartimide intermediate during the activation step of peptide coupling. These side reactions can lead to impurities that are difficult to remove from the final peptide product. The trityl group effectively minimizes these side reactions, leading to a cleaner synthesis and a higher yield of the desired peptide. The Trt group is acid-labile and is typically removed during the final cleavage of the peptide from the solid-phase resin using strong acids like trifluoroacetic acid (TFA).

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

Materials and Reagents:

-

Z-Asn(trt)-OH

-

Solid-phase synthesis resin (e.g., Wang resin, Rink amide resin)

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

Base (e.g., DIPEA, NMM)

-

Solvents (e.g., DMF, DCM)

-

Deprotection reagent for the N-terminal protecting group of the growing peptide chain (e.g., 20% piperidine in DMF for Fmoc-based strategy)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: The solid support resin is swollen in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) in a reaction vessel.

-

N-terminal Deprotection: The N-terminal protecting group of the resin-bound amino acid or peptide is removed. For an Fmoc-based strategy, this is typically achieved by treating the resin with a 20% solution of piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove the deprotection reagent and byproducts.

-

Coupling of Z-Asn(trt)-OH:

-

In a separate vessel, dissolve Z-Asn(trt)-OH (typically 3-5 equivalents relative to the resin loading), a coupling agent like HBTU (3-5 equivalents), and an additive like HOBt (3-5 equivalents) in DMF.

-

Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to pre-activate it for a few minutes.

-

Add the activated Z-Asn(trt)-OH solution to the deprotected resin.

-

The reaction is allowed to proceed with agitation for 1-2 hours at room temperature. The completion of the coupling can be monitored using a qualitative method like the Kaiser test.

-

-

Washing: After the coupling reaction is complete, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: The cycle of deprotection, washing, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Trityl group from asparagine) are removed. This is typically achieved by treating the peptide-resin with a cleavage cocktail containing a strong acid like trifluoroacetic acid (TFA). Scavengers such as water and triisopropylsilane (TIS) are included to quench reactive cations generated during the process.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage solution using cold diethyl ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Visualization

The following diagram illustrates the general cycle of solid-phase peptide synthesis for the incorporation of a protected amino acid like Z-Asn(trt)-OH.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

This in-depth guide provides essential information on Z-Asn(trt)-OH for professionals in the fields of chemical synthesis and drug development. The strategic use of this and other protected amino acids is fundamental to the successful synthesis of complex and pure peptides for research and therapeutic applications.

References

Methodological & Application

Protocol for Incorporating Z-Asn(trt)-OH in Manual Peptide Synthesis

Abstract

This document provides a comprehensive guide for the manual solid-phase peptide synthesis (SPPS) of peptides containing asparagine, utilizing the Z-Asn(trt)-OH amino acid derivative. The trityl (Trt) protecting group on the asparagine side chain is crucial for preventing common side reactions and enhancing solubility. These application notes and protocols are intended for researchers, scientists, and professionals in the field of drug development. The content herein details the rationale for using Z-Asn(trt)-OH, provides a comparative overview of common coupling reagents, and offers step-by-step experimental protocols for each stage of the synthesis.

A Note on Protecting Groups: The user request specified Z-Asn(trt)-OH. However, the vast majority of current literature and standard practices in solid-phase peptide synthesis (SPPS) utilize the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the α-amine. The principles and protocols outlined below are based on the widely adopted Fmoc/tBu strategy and are directly applicable to Fmoc-Asn(trt)-OH. The fundamental steps of coupling, deprotection, and cleavage are analogous.

Introduction

The incorporation of asparagine (Asn) into peptide sequences during solid-phase peptide synthesis (SPPS) can be challenging. The primary issues include the poor solubility of the unprotected amino acid and the propensity for side reactions, such as dehydration of the side-chain amide to a nitrile, particularly when using carbodiimide-based coupling reagents. The use of a trityl (Trt) protecting group on the side-chain amide of asparagine, as in Fmoc-Asn(trt)-OH, effectively mitigates these problems. The bulky trityl group shields the amide from side reactions and significantly improves the solubility of the amino acid derivative in common SPPS solvents like N,N-dimethylformamide (DMF).

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for the efficient incorporation of Fmoc-Asn(trt)-OH and for minimizing side reactions such as racemization. While direct head-to-head comparative studies for Fmoc-Asn(trt)-OH are not extensively available, the following table summarizes the general performance characteristics of commonly used coupling reagents in Fmoc-SPPS.

| Coupling Reagent Combination | Relative Speed | Racemization Risk | Key Considerations |

| HBTU/DIPEA | Very Fast | Moderate | Highly efficient and rapid. Complete coupling can be achieved in 10-30 minutes.[1] |

| HATU/DIPEA | Very Fast | Low to Moderate | Generally faster and with less epimerization than HBTU.[2] |

| DIC/HOBt | Fast | Low | A cost-effective option that minimizes racemization. The DIC byproduct (diisopropylurea) is soluble in DMF. |

| DIC/Oxyma | Fast | Very Low | Oxyma is a superior additive to HOBt in suppressing racemization.[3] |

Experimental Protocols

The following are detailed step-by-step protocols for the manual incorporation of Fmoc-Asn(trt)-OH into a peptide sequence using the Fmoc/tBu strategy.

Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a fritted syringe or a dedicated peptide synthesis vessel.

-

Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

After swelling, drain the DMF.

Fmoc Deprotection

-

To the swollen resin, add a 20% solution of piperidine in DMF (v/v).

-

Agitate the resin for 5-10 minutes.

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

Coupling of Fmoc-Asn(trt)-OH

The following protocol is for a standard coupling reaction. The equivalents of reagents are based on the initial loading of the resin.

Reagents:

-

Fmoc-Asn(trt)-OH (3 equivalents)

-

Coupling reagent (e.g., HBTU, 3 equivalents)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA, 6 equivalents)

-

DMF

Procedure:

-

In a separate vial, dissolve Fmoc-Asn(trt)-OH and the coupling reagent (e.g., HBTU) in DMF.

-

Add the base (DIPEA) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Capping (Optional)

If the Kaiser test indicates incomplete coupling, a capping step can be performed to block any unreacted amino groups and prevent the formation of deletion sequences.

-

Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 1:1:8 ratio).

-

Add the capping solution to the resin and agitate for 15-30 minutes.

-

Drain the capping solution and wash the resin with DMF (3-5 times).

Final Cleavage and Deprotection

After the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Cleavage Cocktail (Reagent K):

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

Procedure:

-

Wash the peptide-resin with dichloromethane (DCM) (3 times) and dry the resin under a stream of nitrogen.

-

Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours. For peptides with an N-terminal Asn(trt), the cleavage time may need to be extended to ensure complete deprotection of the trityl group.

-

Filter the cleavage mixture to separate the resin.

-

Collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

-

A white precipitate should form. Allow the mixture to stand at -20°C for at least 1 hour to maximize precipitation.

-

Pellet the peptide by centrifugation and decant the ether.

-

Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers.

-

Dry the crude peptide under vacuum.

Visualization of Workflows and Pathways

Experimental Workflow for a Single Coupling Cycle

Caption: Workflow for a single amino acid coupling cycle in manual SPPS.

Chemical Pathway of Fmoc-Asn(trt)-OH Coupling

References

Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis Using Z-Asn(trt)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of asparagine (Asn) into peptide sequences during automated solid-phase peptide synthesis (SPPS) presents significant challenges. The primary issue is the dehydration of the side-chain amide to a β-cyanoalanine residue, particularly during the activation of the carboxylic acid with carbodiimide-based reagents like DCC and DIC. This irreversible side reaction leads to impurities that are difficult to remove and can alter the biological activity of the final peptide. To mitigate this, protection of the asparagine side chain is crucial.

The trityl (Trt) group is a bulky and highly effective protecting group for the asparagine side chain. Its use, in the form of Z-Asn(trt)-OH within a benzyloxycarbonyl (Z) or, more commonly in modern automated SPPS, a tert-butyloxycarbonyl (Boc) Nα-protection strategy, effectively shields the side-chain amide from dehydration. Furthermore, the trityl group enhances the solubility of the amino acid derivative in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which is a significant advantage over the poorly soluble unprotected Fmoc-Asn-OH.

These application notes provide detailed protocols and data for the successful incorporation of Z-Asn(trt)-OH (or its more common Boc-SPPS counterpart, Boc-Asn(trt)-OH) in automated solid-phase peptide synthesis, ensuring high purity and yield of the target peptide.

Data Presentation

The use of side-chain protected asparagine derivatives significantly improves the outcomes of peptide synthesis. Below is a summary of expected performance and comparative data for different coupling strategies.

Table 1: Coupling Efficiency of Protected Asparagine and Other Hindered Amino Acids in Boc-SPPS

| Coupling Reagent | Equivalents (AA/Reagent/Base) | Typical Coupling Time (hours) | Expected Coupling Efficiency (%) | Notes |

| DCC/HOBt | 3 / 3 / - | 4 - 8 | 85 - 95 | Standard, cost-effective method. |

| TBTU/HOBt/DIEA | 1 / 1 / 3 | 0.5 - 2 | > 98 | Highly efficient, shorter coupling times. Variable efficiency with unprotected Asn (as low as 89%) is overcome with side-chain protection.[1] |

| HBTU/DIEA | 2 / 2 / 4 | 1 - 2 | > 95 | Effective for hindered couplings. |

| HATU/DIPEA | 2 / 2 / 4 | 1 - 2 | > 99 | Very potent, often preferred for difficult couplings. |

Note: Coupling efficiencies are sequence-dependent and should be monitored. Data is generalized from protocols for difficult couplings.

Table 2: Purity of Peptides Synthesized Using Boc-Asn(trt)-OH

| Peptide | Synthesis Method | Protected Asparagine Derivative | Crude Purity (%) | Final Purity (%) |

| Oxytocin | Liquid-Phase Fragment Condensation | Boc-Gln(Trt)-Asn(Trt)-OH | 95[2][3] | > 99 (after purification)[2][3] |

| Model Peptide NBDY[53-68] | Automated Flow-based SPPS | Fmoc-Asn(Trt)-OH | 98[4] | > 99 (after purification)[4] |

Note: While the oxytocin synthesis was performed in the liquid phase, it demonstrates the high purity achievable with Trt-protected asparagine. The model peptide data, although using Fmoc chemistry, further supports the efficacy of the Trt protecting group in achieving high crude purity in automated synthesis.

Experimental Protocols

The following protocols are designed for automated solid-phase peptide synthesizers utilizing a Boc Nα-protection strategy.

Protocol 1: General Automated Boc-SPPS Cycle for Z-Asn(trt)-OH Incorporation

This protocol outlines a single cycle for the incorporation of Z-Asn(trt)-OH into a growing peptide chain on a solid support (e.g., Merrifield or MBHA resin).

1. Resin Swelling:

-

Swell the resin in dichloromethane (DCM) for 30-60 minutes.

2. Nα-Boc Deprotection:

-

Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc group.

-

Wash the resin with DCM (3x) and isopropanol (3x).

3. Neutralization:

-

Neutralize the resulting N-terminal ammonium salt with 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF for 2 x 2 minutes.

-

Wash the resin with DCM (3x) and DMF (3x).

4. Z-Asn(trt)-OH Coupling:

-

Pre-activation: In a separate vessel, dissolve Z-Asn(trt)-OH (2-4 equivalents) and a coupling agent (e.g., HBTU, 2-4 equivalents) in DMF. Add DIEA (4-8 equivalents) and allow to pre-activate for 1-2 minutes.

-

Coupling: Transfer the activated amino acid solution to the reaction vessel containing the resin.

-

Agitate at room temperature for 1-4 hours. The reaction can be heated to accelerate coupling for difficult sequences.[5]

5. Washing:

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

6. Monitoring (Optional but Recommended):

-

Perform a Kaiser (ninhydrin) test on a small sample of resin beads to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

7. Repeat Cycle:

-

Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

8. Final Cleavage and Deprotection:

-